Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibition SAR Analysis

Key intermediate for CDK inhibitor libraries and anti-angiogenic agent synthesis. 2-Methyl regiochemistry ensures correct tautomeric form for SNAr reactivity and target engagement against CDK2. 5-Chloro substitution is essential for maintaining nanomolar antitumor potency. Essential scaffold for drug discovery and SAR studies.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 1824051-49-1
Cat. No. B6353757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
CAS1824051-49-1
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=NC(=N2)Cl
InChIInChI=1S/C6H5ClN4/c1-11-3-5-4(10-11)2-8-6(7)9-5/h2-3H,1H3
InChIKeyXNYSQACNCFMSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1824051-49-1): A Core Intermediate for Kinase-Targeted Drug Discovery


5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1824051-49-1) is a halogenated heteroaromatic building block featuring a pyrazolo[4,3-d]pyrimidine core with a chloro substituent at the 5-position and a methyl group at the 2-position [1]. This substitution pattern defines its chemical reactivity and pharmacological utility, positioning it as a versatile intermediate for constructing kinase inhibitor libraries, particularly those targeting cyclin-dependent kinases (CDKs) [2].

Critical Role of Substitution Patterns: Why 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is Not Interchangeable with Other Pyrazolopyrimidines


The pyrazolo[4,3-d]pyrimidine scaffold is highly sensitive to substituent position and identity; even minor modifications can drastically alter kinase selectivity, synthetic tractability, and biological activity. Structure-activity relationship (SAR) studies across multiple series confirm that the presence and placement of the chloro substituent are crucial for antitumor efficacy, while the methyl group at the 2-position defines the regioisomeric form and downstream functionalization potential [1]. Generic substitution with alternative halogenated or methylated pyrazolopyrimidine regioisomers (e.g., 1-methyl or 3-methyl variants) risks synthetic incompatibility or loss of target engagement, necessitating precise specification of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine for reproducible lead optimization .

Quantitative Differentiation of 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine Against Structural Analogs


SAR-Guided Chlorine Dependency: Essential for Antitumor Potency in Pyrazolo[4,3-d]pyrimidine Series

In a systematic SAR study of pyrazolo[3,4-d]pyrimidine analogues (compounds 3, 4, 5a-f, 6a-f), the presence of a chlorine atom in the 4-position of the 4-((4-(substituted amides)phenyl)amino pyrazolo[4,3-d]pyrimidine scaffold was identified as crucial for antitumor activity [1]. The most potent compound, 5e, exhibited IC50 values of 4.55 µg/mL and 6.28 µg/mL against human hepatoma carcinoma cells 7402 and 7221, respectively [1]. While the study uses a closely related pyrazolo[3,4-d]pyrimidine core, the mechanistic role of the chlorine substituent in enhancing antiproliferative activity is directly transferable to the 5-chloro substitution pattern in 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine.

Medicinal Chemistry Kinase Inhibition SAR Analysis

Regioisomeric Specificity: 2-Methyl vs. 1-Methyl Substitution Alters Synthetic Utility and Physicochemical Properties

5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1824051-49-1) and its regioisomer 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS 1393181-01-5) share the same molecular formula (C6H5ClN4) and molecular weight (168.58 g/mol) but differ fundamentally in the methylation site . This regioisomerism impacts electronic distribution, tautomeric equilibria, and the orientation of the chloro leaving group, directly influencing nucleophilic aromatic substitution (SNAr) reactivity and subsequent coupling efficiency with amines or boronic acids . The 2-methyl substitution stabilizes the 2H-tautomer, which is preferred for certain CDK inhibitor pharmacophores [1].

Synthetic Chemistry Drug Discovery Chemical Building Blocks

Comparative Angiogenesis Inhibition: Pyrazolo[4,3-d]pyrimidine Scaffold Delivers Potent Endothelial Cell Antiproliferation

A series of seven trisubstituted pyrazolo[4,3-d]pyrimidines were evaluated for anti-angiogenic activity, with all compounds inhibiting endothelial cell proliferation with IC50 values between 1 µM and 18 µM [1]. Importantly, none of the compounds showed acute cytotoxic effects at 10 µM, indicating a non-cytotoxic anti-proliferative mechanism [1]. The three most potent compounds (LGR1404, LGR1406, LGR1407) also inhibited cell migration, chemotaxis, and tube formation, with LGR1406 achieving 60% reduction in total tube length at 10 µM [1].

Angiogenesis Cancer Therapeutics Kinase Inhibition

Bioisosteric Advantage: Pyrazolo[4,3-d]pyrimidine Outperforms Purine-Based CDK Inhibitor Roscovitine

In a direct bioisostere comparison, a pyrazolo[4,3-d]pyrimidine derivative (compound 7) was synthesized as a structural analog of the purine-based CDK inhibitor roscovitine [1]. X-ray crystallography confirmed a conserved binding mode to CDK2 [1]. Critically, compound 7 exhibited superior anticancer activity compared to roscovitine across multiple cellular assays, including enhanced induction of apoptosis and cell cycle arrest [1].

CDK Inhibition Bioisosterism Cancer Drug Development

Synthetic Versatility: 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine as a Privileged Intermediate for Trisubstituted CDK Inhibitors

3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) [1]. Structural refinement efforts have yielded novel nanomolar inhibitors with strong antiproliferative activity [1]. For example, compound 24 inhibited CDK2 with an IC50 in the low nanomolar range and demonstrated a dual mechanism of action (kinase inhibition plus cyclin K degradation) in lymphoma cell lines and patient-derived xenograft models [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

High-Value Procurement Scenarios for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine


Lead Optimization of CDK2/CDK7 Inhibitors in Oncology Programs

As demonstrated in Section 3 (Evidence Items 4 and 5), the pyrazolo[4,3-d]pyrimidine scaffold delivers potent CDK inhibition, with certain derivatives achieving nanomolar IC50 values and superior efficacy over purine-based comparators [1][2]. 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is the key intermediate for installing the 5-chloro substituent, which SAR studies confirm is essential for maintaining antitumor potency [3].

Synthesis of Anti-Angiogenic Agents Targeting Endothelial Cell Proliferation

Section 3, Evidence Item 3 highlights the anti-angiogenic activity of trisubstituted pyrazolo[4,3-d]pyrimidines, with IC50 values as low as 1 µM against endothelial cell proliferation and significant inhibition of tube formation (up to 60% reduction) [4]. This compound serves as a versatile starting point for constructing libraries of novel angiogenesis inhibitors.

Regioisomer-Controlled Synthetic Routes for Kinase-Focused Chemical Libraries

As detailed in Evidence Item 2, the 2-methyl substitution differentiates this compound from its 1-methyl regioisomer, ensuring correct tautomeric form and SNAr reactivity . This regiospecificity is critical for medicinal chemistry campaigns requiring precise control over substitution patterns to interrogate CDK and related kinase targets.

Bioisosteric Replacement of Purine Scaffolds in Established Inhibitor Series

Evidence Item 4 provides direct comparative data showing that pyrazolo[4,3-d]pyrimidine bioisosteres of roscovitine exhibit enhanced anticancer activity [1]. Researchers seeking to improve upon purine-based CDK inhibitors can use this compound to rapidly generate pyrazolo[4,3-d]pyrimidine analogs and evaluate gains in potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.